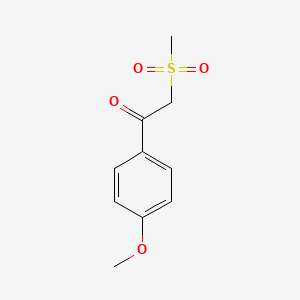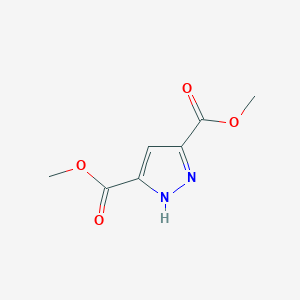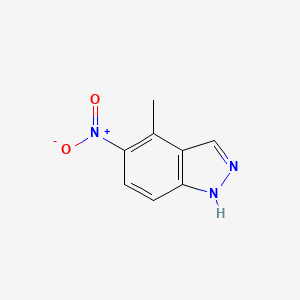
4-(3-Chloro-2-thienyl)-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-(3-Chloro-2-thienyl)-1,3-thiazol-2-amine" is a derivative of 1,3-thiazol-2-amine, which is a core structure in various heterocyclic compounds that exhibit a wide range of biological activities. The thiazole ring, a five-membered ring containing both sulfur and nitrogen, is a common motif in medicinal chemistry due to its stability and versatile reactivity .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the reaction of α-haloketones with thiourea or substituted thioureas. For instance, novel 4-(2-chloropyridin-4-yl)-N-aryl-1,3-thiazol-2-amines were prepared by reacting (4-bromoacetyl)-2-chloropyridine with thiourea, leading to compounds with significant antifungal and antibacterial activities . Similarly, 5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-amine was synthesized from 2,4-dichloro-benzaldehyde and thiosemicarbazide through addition and cyclization reactions . These methods highlight the potential pathways that could be adapted for the synthesis of "4-(3-Chloro-2-thienyl)-1,3-thiazol-2-amine".
Molecular Structure Analysis
The molecular structure of thiazole derivatives is often elucidated using spectroscopic techniques such as FT-IR, NMR, and HRMS, as well as single-crystal X-ray diffraction. For example, the structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was determined using these methods, and the compound was found to crystallize in the orthorhombic space group with specific unit cell parameters . The molecular structure of N-(2,6-dichlorophenyl)-4-(naphthalen-2-yl)-1,3-thiazol-2-amine was also solved by single-crystal X-ray diffraction, crystallizing in the triclinic system . These studies provide a foundation for understanding the molecular structure of "4-(3-Chloro-2-thienyl)-1,3-thiazol-2-amine".
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, including nucleophilic addition, cyclization, and condensation. For instance, 4-thiazolidinones were used as key intermediates for the synthesis of 2-arylimino-5-arylidene-4-thiazolidinones derivatives via nucleophilic addition reactions . Additionally, 4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole was shown to undergo ring opening to produce a thioketene intermediate that reacts with nucleophiles to form esters or amides . These reactions demonstrate the chemical versatility of thiazole compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are characterized by their molecular geometry, electronic properties, and intermolecular interactions. The electronic properties, including the frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential maps, can be predicted using density functional theory (DFT) calculations . The Hirshfeld surface analysis is used to determine the percentage of intermolecular contacts and distribution of electrostatic potential, which can influence the compound's physical properties and reactivity . These analyses are essential for understanding the behavior of "4-(3-Chloro-2-thienyl)-1,3-thiazol-2-amine" in various environments and its potential applications.
科学的研究の応用
Chemical Synthesis and Drug Precursors
4-(3-Chloro-2-thienyl)-1,3-thiazol-2-amine and related thiazole compounds are used extensively in chemical synthesis. They serve as key intermediates in the synthesis of various pharmacologically relevant structures. For instance, reactions of certain thiazolyl compounds with primary aromatic amines lead to structurally significant compounds that are related to known anti-ischemic drugs (Volovenko, Y. et al., 2001). Additionally, thiazole derivatives have been synthesized for potential use as antifungal and antibacterial agents, showcasing their utility in the development of new therapeutic agents (Narayana, B. et al., 2007).
Pharmaceutical Applications
The importance of 4-(3-Chloro-2-thienyl)-1,3-thiazol-2-amine and its derivatives in medicinal chemistry is evident through their presence in compounds exhibiting significant biological activities. Some synthesized thiazole derivatives have shown moderate to high antifungal and antibacterial activities, making them valuable in pharmaceutical research (Kubba, A. et al., 2018). Additionally, certain N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have been identified as direct inhibitors of 5-lipoxygenase, a key enzyme in the synthesis of leukotrienes, which are implicated in inflammation-related diseases like asthma and rheumatoid arthritis (Suh, J. et al., 2012).
Material Sciences and Dyeing Applications
In the field of material sciences, thiazole derivatives have found applications as dyes. A study involving the synthesis of new 5-thiazolyl azo-disperse dyes for dyeing polyester fabrics illustrates the versatility of these compounds in industrial applications (Metwally, M. et al., 2004).
Corrosion Inhibition
Additionally, certain thiazole and thiadiazole derivatives have been studied for their corrosion inhibition properties, particularly against the corrosion of iron. This indicates the potential application of these compounds in protecting industrial materials and infrastructure (Kaya, S. et al., 2016).
Safety And Hazards
特性
IUPAC Name |
4-(3-chlorothiophen-2-yl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2S2/c8-4-1-2-11-6(4)5-3-12-7(9)10-5/h1-3H,(H2,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVIUANRMVONSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Cl)C2=CSC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363390 |
Source


|
| Record name | 4-(3-Chloro-2-thienyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-2-thienyl)-1,3-thiazol-2-amine | |
CAS RN |
339114-12-4 |
Source


|
| Record name | 4-(3-Chloro-2-thienyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B1300634.png)
![4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid](/img/structure/B1300637.png)


![4-fluoro-N-[2-nitro-2-(phenylsulfonyl)vinyl]aniline](/img/structure/B1300658.png)

![N-(benzylideneamino)-3-[(4-fluorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B1300705.png)
![3-[(4-fluorophenyl)methoxy]-N-[(4-methylphenyl)methylideneamino]thiophene-2-carboxamide](/img/structure/B1300706.png)
![3-[(4-fluorobenzyl)oxy]-N'-[(E)-(3-methyl-2-thienyl)methylidene]-2-thiophenecarbohydrazide](/img/structure/B1300707.png)
![3-[(4-fluorobenzyl)oxy]-N'-[(E)-4-pyridinylmethylidene]-2-thiophenecarbohydrazide](/img/structure/B1300708.png)
![Methyl 5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B1300712.png)

![2-oxo-1-[(E)-3-phenyl-2-propenyl]-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B1300720.png)